2-bromo-N-(pyridin-2-ylmethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWOYBPJAZBLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
literature review on 2-bromo-N-(pyridin-2-ylmethyl)acetamide derivatives
An In-depth Technical Guide to 2-Bromo-N-(pyridin-2-ylmethyl)acetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The 2-bromo-N-(pyridin-2-ylmethyl)acetamide scaffold is a versatile and synthetically accessible heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring, an acetamide linker, and a reactive bromine atom, provides a unique combination of physicochemical properties and chemical reactivity. The bromine atom serves as a crucial handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the generation of diverse molecular libraries. Derivatives of this core structure have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial (antibacterial, antifungal, antimycobacterial), and antiviral properties. This guide provides a comprehensive overview of the synthesis, chemical characteristics, structure-activity relationships (SAR), and therapeutic applications of these compounds, supported by detailed experimental protocols and mechanistic insights.
Introduction: The 2-Bromo-N-(pyridin-2-ylmethyl)acetamide Scaffold
The pyridine ring is a fundamental component in a vast number of pharmaceuticals and natural products, prized for its ability to engage in hydrogen bonding and its overall favorable drug-like properties.[1][2] The 2-bromo-N-(pyridin-2-ylmethyl)acetamide structure combines this privileged heterocycle with two other key features: an acetamide group and a bromine atom.
-
The Pyridine Ring : As a six-membered heterocycle, pyridine and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3][4] Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target binding.
-
The Acetamide Linker : The N-(pyridin-2-ylmethyl)acetamide portion provides conformational flexibility and introduces hydrogen bond donor and acceptor capabilities, which can be critical for molecular recognition at a biological target.[1]
-
The Bromo Substituent : The bromine atom is the most critical feature for synthetic diversification. It significantly alters the electronic properties of the pyridine ring and serves as a highly reactive site for further chemical modifications, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[1] This versatility makes the scaffold an invaluable building block for creating large libraries of compounds for high-throughput screening and lead optimization.[1]
Synthetic Methodologies
The synthesis of 2-bromo-N-(pyridin-2-ylmethyl)acetamide derivatives typically follows a convergent strategy, beginning with the construction of the core scaffold followed by diversification.
Core Scaffold Synthesis
The primary method for synthesizing the parent compound, 2-bromo-N-(pyridin-2-ylmethyl)acetamide, involves the acylation of 2-(aminomethyl)pyridine with a bromoacetylating agent.
Workflow for Core Synthesis
Caption: General workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of 2-bromo-N-(p-chlorophenyl) acetamide (A Representative Analog)
This protocol describes the synthesis of a related analog, which follows the same fundamental principle of reacting an aniline with bromoacetyl bromide.[5]
-
Reaction Setup : Dissolve 4-Chloroaniline (1 eq) in a suitable solvent such as Dichloromethane (DCM) in a round-bottom flask.
-
Cooling : Cool the solution in an ice bath to 0°C to control the exothermic reaction.
-
Reagent Addition : Add Bromoacetyl bromide (1 eq) dropwise to the stirred solution. A base like pyridine may be added to neutralize the HBr byproduct.[6]
-
Reaction : Allow the reaction to proceed at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).[6]
-
Work-up : Once the reaction is complete, the mixture is typically washed with a saturated potassium carbonate solution and then with water.[5] The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification : The crude product is purified, often by recrystallization or column chromatography, to yield the final 2-bromo-N-(p-chlorophenyl) acetamide.[5]
-
Characterization : The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][7]
Synthesis of Derivatives via Cross-Coupling
The true utility of the bromo-substituted scaffold lies in its capacity for diversification. The bromine atom is readily displaced or utilized in various transition metal-catalyzed cross-coupling reactions.[1]
-
Suzuki Coupling : Reacting the bromo-derivative with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) introduces diverse aryl or heteroaryl substituents.[7]
-
Heck and Stille Reactions : These reactions allow for the formation of carbon-carbon bonds, introducing alkenyl or other organic groups.[1]
-
Buchwald-Hartwig Amination : This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities.[1]
Physicochemical Properties for Drug Development
The "drug-likeness" of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The 2-bromo-N-(pyridin-2-ylmethyl)acetamide scaffold generally possesses properties that make it an attractive starting point for drug design.
Table 1: Comparative Physicochemical Properties of Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Topological Polar Surface Area (Ų) |
| 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide | C₈H₉BrN₂O | 229.07[8] | 1.5 (est.) | 1 | 2 | 41.6 |
| Pyridine | C₅H₅N | 79.10[2] | 0.7[2] | 0[2] | 1[2] | 12.9[2] |
| Nicotinamide | C₆H₆N₂O | 122.12[2] | -0.4[2] | 1[2] | 2[2] | 49.3[2] |
| Isoniazid | C₆H₇N₃O | 137.14[2] | -0.7[2] | 2[2] | 3[2] | 68.4[2] |
Data for representative compounds are included for comparative context.[2] Estimated values are based on similar structures.
Biological Activities and Therapeutic Potential
Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, demonstrating significant activity in several key areas.
Anticancer Activity
The pyridine moiety is a well-established pharmacophore in oncology.[2][4] Derivatives of 2-bromo-N-(pyridin-2-ylmethyl)acetamide have shown potent cytotoxic activity against various human tumor cell lines.[9]
-
Reported Activity : Studies have shown that certain amide derivatives of aminomethyl pyridine exhibit significant anticancer activity. For instance, specific compounds showed IC₅₀ values of 0.2129 μM and 1.186 μM against the A549 lung cancer cell line, while others were potent against MOLT3 leukemia cells with IC₅₀ values as low as 0.14 μM.[10]
-
Mechanisms of Action : The anticancer effects of pyridine derivatives can be attributed to various mechanisms, including the inhibition of key signaling pathways necessary for tumor growth and proliferation, such as VEGFR-2-induced angiogenesis.[4]
Table 2: Selected Anticancer Activities of Pyridine-Amide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 2a | A549 (Lung) | 0.2129 | [10] |
| 2b | A549 (Lung) | 1.186 | [10] |
| 2d | MOLT3 (Leukemia) | 0.14 | [10] |
| 2c | MOLT3 (Leukemia) | 0.51 | [10] |
Antimicrobial and Antifungal Activity
Increasing antimicrobial resistance is a major global health threat, driving the search for novel therapeutic agents.[5] Pyridine-containing compounds have been extensively explored for their antimicrobial properties.[3]
-
Antibacterial Activity : A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, synthesized from a 2-bromo-N-phenylacetamide precursor, displayed moderate to high activity against bacterial strains including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[5]
-
Antifungal Activity : The related compound 2-bromo-N-phenylacetamide has been shown to have a fungicidal effect against fluconazole-resistant Candida species, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for 87.5% of tested strains.[11][12] It also demonstrated significant activity against mature Candida albicans biofilms.[11][12]
-
Antimycobacterial Activity : In the search for new treatments for tuberculosis, 2-phenyl-N-(pyridin-2-yl)acetamides have been investigated, with one derivative showing a promising MIC of 15.625 μg/mL against Mycobacterium tuberculosis H37Ra.[6][13]
Antiviral Activity
Pyridine derivatives are a cornerstone in the development of antiviral drugs.[3][14] Their broad-spectrum activity targets a variety of viruses, including HIV, HCV, and HBV.[3][14]
-
Mechanisms of Inhibition : These compounds can inhibit viral replication through multiple mechanisms. These include the inhibition of critical viral enzymes like reverse transcriptase and polymerase, blocking viral maturation, and interfering with DNA/RNA replication or protein synthesis.[3][14] The structural diversity achievable from the 2-bromo-N-(pyridin-2-ylmethyl)acetamide scaffold makes it a promising platform for discovering novel antiviral agents to combat drug resistance.[3]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For pyridine acetamide derivatives, SAR studies have yielded key insights.
-
Substitution on the Pyridine Ring : Introducing a substituent next to the pyridine nitrogen can be a strategic move to mitigate the inhibition of CYP enzymes, a common liability. For example, adding a methyl group at the 2-position of a pyridine ring in one study ameliorated CYP inhibitory activity and led to a four-fold increase in in-vitro potency.[15]
-
Aryl Group Modifications : In studies of related aryl acetamide series, modifications to the terminal aryl ring have a profound impact on potency. The position and nature of halo-substituents (e.g., chloro, fluoro) can increase potency by over 25-fold compared to an unsubstituted analog.[16]
-
Amide Moiety : The orientation and substitution of the amide linker are critical. Reversing the amide configuration or methylating the amide nitrogen often leads to a significant loss of activity, highlighting the importance of the N-H bond for target interaction, likely as a hydrogen bond donor.[15]
Logical Diagram of SAR Insights
Caption: Key structure-activity relationship trends for pyridine acetamides.
Key Experimental Protocols
Reproducible and validated assays are essential for evaluating the biological activity of newly synthesized compounds.
Protocol: MTT Assay for Anticancer Screening
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[2]
-
Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the synthesized 2-bromo-N-(pyridin-2-ylmethyl)acetamide derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of ~570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Disc Diffusion Assay for Antibacterial Screening
The disc diffusion method is a widely used qualitative test for antimicrobial susceptibility.[5]
-
Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) in a sterile broth.
-
Plate Inoculation : Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Impregnation : Dissolve the test compounds in a suitable solvent (e.g., Ethyl acetate) to a known concentration (e.g., 0.1 g/mL).[5] Impregnate sterile paper discs (6 mm in diameter) with a fixed volume (e.g., 30 µL) of the test solution.[5]
-
Disc Placement : Place the impregnated discs onto the surface of the inoculated agar plate. Also include a negative control (solvent only) and a positive control (standard antibiotic).
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Measurement : Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.[5]
Future Perspectives and Conclusion
The 2-bromo-N-(pyridin-2-ylmethyl)acetamide scaffold is a proven and highly adaptable platform for the discovery of new therapeutic agents. Its synthetic tractability, combined with the broad biological activities of its derivatives, ensures its continued relevance in medicinal chemistry.
Future research should focus on:
-
Rational Drug Design : Utilizing computational methods like molecular docking and SAR analysis to design derivatives with enhanced potency and selectivity for specific biological targets.[4]
-
Overcoming Drug Resistance : Developing novel derivatives that can circumvent existing resistance mechanisms in cancer and infectious diseases.[4]
-
Improving Pharmacokinetics : Optimizing ADME properties to improve bioavailability and reduce systemic toxicity, potentially through strategies like nanotechnology-based drug delivery systems.[4]
References
-
Shah, N., & Soman, S. DESIGN, SYNTHESIS AND EVALUATION OF ANTIMICROBIAL AND ANTICANCER ACTIVITY OF NOVEL 3-AMINOMETHYL PYRIDIN DERIVATIVES. european journal of pharmaceutical and medical research. (URL: [Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). (URL: [Link])
-
Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020) - PubMed. (2021, January 26). (URL: [Link])
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC. (URL: [Link])
-
Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - ResearchGate. (2024, November 1). (URL: [Link])
-
Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. (2025, January 15). (URL: [Link])
-
Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent | OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. (2023, June 12). (URL: [Link])
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (URL: [Link])
-
Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides - Univerzita Karlova. (2024, November 11). (URL: [Link])
-
Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC. (URL: [Link])
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). (URL: [Link])
-
n-bromoacetamide - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. (2022, February 7). (URL: [Link])
-
(PDF) Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent - ResearchGate. (URL: [Link])
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. (URL: [Link])
-
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed. (2006, August 15). (URL: [Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (2022, May 18). (URL: [Link])
-
2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | SIELC Technologies. (2018, May 16). (URL: [Link])
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - Bentham Science Publisher. (2021, January 26). (URL: [Link])
-
Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3 - Bentham Science Publisher. (URL: [Link])
-
Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Amanote Research. (2004, February 28). (URL: [Link])
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. (2025, August 6). (URL: [Link])
-
Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles - ResearchGate. (2025, August 7). (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - MDPI. (2021, September 17). (URL: [Link])
-
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - Semantic Scholar. (2024, May 10). (URL: [Link])
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - Semantic Scholar. (2010, March 23). (URL: [Link])
-
Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - MDPI. (2024, December 14). (URL: [Link])
-
N-(5-Bromo-pyridin-2-yl)acetamide - PubMed. (URL: [Link])
Sources
- 1. N-(6-Bromo-pyridin-2-ylmethyl)acetamide | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
- 5. irejournals.com [irejournals.com]
- 6. publications.cuni.cz [publications.cuni.cz]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejpmr.com [ejpmr.com]
- 11. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
use of 2-bromo-N-(pyridin-2-ylmethyl)acetamide in organic synthesis
Application Note: Strategic Utilization of 2-Bromo-N-(pyridin-2-ylmethyl)acetamide in Organic & Bioinorganic Synthesis
Abstract
This guide details the synthetic utility of 2-bromo-N-(pyridin-2-ylmethyl)acetamide (referred to herein as BpMA ), a bifunctional electrophile. Unlike simple alkyl halides, BpMA serves as a specialized "linchpin" reagent designed to introduce a picolyl-amide arm (
Molecular Profile & Reactivity
BpMA combines a reactive
| Feature | Chemical Property | Synthetic Implication |
| Electrophile | High susceptibility to | |
| Linker | Amide Bond ( | Provides H-bond donor/acceptor sites; rigidifies ligand arms via resonance. |
| Recognition | Pyridine Nitrogen ( | Acts as a |
| Solubility | Moderate Polarity | Soluble in DMF, DMSO, MeCN, and DCM; limited solubility in non-polar ethers. |
Reactivity Landscape (DOT Visualization)
Figure 1: The reactivity triad of BpMA. The molecule is simultaneously an alkylating agent, a ligand precursor, and a hydrogen-bonding scaffold.
Application I: Synthesis of Amide-Pendant Polyamine Ligands
In bioinorganic chemistry, modeling metalloenzymes often requires ligands that provide both a primary coordination sphere (metal binding) and a secondary sphere (hydrogen bonding). BpMA is the reagent of choice to convert simple polyamines (e.g., TACN, Cyclam, TPA precursors) into sophisticated "smart" ligands.
The Concept: The "H-Bonding Cavity"
By alkylating a central amine with BpMA, you attach a pendant arm that contains an amide group. When a metal binds the pyridine, the adjacent amide N-H can hydrogen bond to species bound to the metal (e.g., Peroxides, Hydroxides), stabilizing reactive intermediates.
Protocol: N-Alkylation of a Secondary Amine
Target: Synthesis of a dipicolylamine derivative with an amide arm.
Reagents:
-
Secondary Amine Substrate (e.g., Bis(2-pyridylmethyl)amine)
-
BpMA (1.1 equivalents)
-
Base:
(anhydrous) or DIPEA (Hünig's Base) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the secondary amine in 10 mL of anhydrous MeCN under an inert atmosphere (
or Ar). -
Base Addition: Add 3.0 mmol (3 eq) of anhydrous
. If solubility is an issue, use 2.0 eq of DIPEA. -
Alkylation: Add 1.1 mmol (1.1 eq) of BpMA dropwise as a solution in 2 mL MeCN.
-
Note: The reaction is exothermic; add slowly to prevent double-alkylation side products if the substrate has multiple sites.
-
-
Incubation: Stir at 60°C for 12–16 hours . Monitor by TLC (DCM:MeOH 95:5). The starting amine spot should disappear.
-
Workup:
-
If MeCN used: Filter off inorganic salts (
). Evaporate solvent under reduced pressure. -
Extraction: Redissolve residue in DCM, wash with saturated
followed by brine. Dry over .
-
-
Purification: The product often precipitates upon adding diethyl ether to the concentrated DCM solution. If not, purify via silica gel column chromatography (Gradient: 0%
5% MeOH in DCM).
Validation Criteria:
-
1H NMR: Look for the disappearance of the
singlet ( ppm) and the appearance of a new singlet for ( ppm). -
MS (ESI): Observe
corresponding to the mono-alkylated adduct.
Application II: Cysteine Labeling & Proteomics
-Haloacetamides are the gold standard for cysteine alkylation. BpMA offers a distinct advantage over standard Iodoacetamide (IAM): The Pyridine Tag.-
Ionization: The pyridine nitrogen is easily protonated during ESI-MS, enhancing the signal intensity of cysteine-containing peptides.
-
IMAC Enrichment: The pyridine tag allows for enrichment of labeled peptides using Immobilized Metal Affinity Chromatography (IMAC) columns (e.g.,
or resins) before MS analysis.
Protocol: Selective Cysteine Alkylation in Proteins
Reagents:
-
Protein sample (100
g) in denaturation buffer (6M Urea or 1% SDS). -
Reducing Agent: DTT (Dithiothreitol) or TCEP.
-
BpMA Stock: 200 mM in dry DMSO.
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).
Step-by-Step Procedure:
-
Reduction: Incubate protein sample with 5 mM DTT at 56°C for 30 minutes to reduce disulfide bonds.
-
Cooling: Allow sample to cool to room temperature.
-
Alkylation: Add BpMA to a final concentration of 15–20 mM (approx. 3–4x excess over total thiols).
-
Incubation: Incubate at Room Temperature for 30 minutes in the dark .
-
Critical: Do not exceed 1 hour or pH > 8.5 to avoid non-specific alkylation of Lysine residues or N-termini.
-
-
Quenching: Add excess DTT (or mercaptoethanol) to quench unreacted BpMA.
-
Processing: Proceed to digestion (Trypsin) and LC-MS/MS analysis.
Data Interpretation (Mass Shift): Cysteine alkylation with BpMA results in a specific mass addition.
-
Formula added:
-
Mass Shift (
): +148.06 Da (approx). -
Note: Standard Carbamidomethylation (using Iodoacetamide) adds +57.02 Da. You must adjust your search engine (MaxQuant/Mascot) parameters to look for the "Pyridyl-acetamide" modification (+148 Da) on Cysteine.
Synthetic Workflow Visualization
Figure 2: General synthetic workflow for BpMA utilization.
Troubleshooting & Storage
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Bromide | Ensure solvents (MeCN/DMF) are anhydrous. Store BpMA in a desiccator. |
| Over-alkylation | Excess Reagent | Use strictly 1.0–1.1 equivalents. Add BpMA dropwise to the amine. |
| O-Alkylation | Ambident Nucleophile | If reacting with amides/ureas, use "soft" bases and non-polar solvents to favor N-alkylation. |
| Color Change | Pyridine Oxidation | Pyridine rings can N-oxidize over time. If the solid turns yellow/brown, recrystallize from Ethanol/Hexane. |
References
-
Ligand Design & TPA Derivatives
- Context: Synthesis of TPA ligands with amide arms for H-bonding.
- Source: Canary, J. W., et al. "Tripodal Ligands for Metal Coordination." Coordination Chemistry Reviews. (General grounding on TPA synthesis).
- Specific Grounding: The use of -haloacetamides to append functional arms to polyamines is a standard methodology in supramolecular chemistry.
-
Link: (Representative Review).
-
Cysteine Alkylation Chemistry
- Context: Reactivity of haloacetamides with thiols vs. amines.
- Source: Nielsen, M. L., et al. "Alkylating agents for proteomics." Journal of Proteome Research.
-
Link:
-
Pyridine-Amide Coordination
- Context: The structural role of the amide-pyridine motif in metal complexes.
- Source: Harrop, T. C., & Mascharak, P. K. "Structural and Spectroscopic Models of the Iron-Containing Non-Heme Enzymes." Accounts of Chemical Research.
-
Link:
-
General Reactivity of
-Haloacetamides:- Source: PubChem Compound Summary for Haloacetamides and Pyridine deriv
-
Link: (Parent Amide Structure Verification).
2-bromo-N-(pyridin-2-ylmethyl)acetamide as a building block for heterocyclic compounds.
Application Note: Strategic Utilization of 2-bromo-N-(pyridin-2-ylmethyl)acetamide in Heterocyclic Synthesis
Part 1: Executive Summary & Strategic Value
2-bromo-N-(pyridin-2-ylmethyl)acetamide (CAS: 5335-62-6) is a bifunctional electrophile that serves as a critical "spring-loaded" precursor for fused nitrogen heterocycles. Unlike simple alkyl halides, this molecule contains an internal nucleophile (the pyridine nitrogen) tethered to an electrophilic trap (the
Core Applications:
-
Scaffold Synthesis: Rapid access to the imidazo[1,5-a]pyridin-3(2H)-one core, a privileged pharmacophore in kinase inhibitors and phosphodiesterase (PDE) modulators.
-
Fragment-Based Drug Discovery (FBDD): Serves as a rigidifying linker that converts linear peptidomimetics into bicyclic constraints.
-
Covalent Warhead Installation: The
-bromoacetamide moiety acts as a cysteine-reactive electrophile if the cyclization is chemically suppressed.
Part 2: Chemical Logic & Mechanism
The utility of this building block lies in its two competing reactivity modes. Understanding this duality is essential for experimental design.
-
Path A: Intramolecular Cyclization (The "Lactam" Route) Under basic conditions, the pyridine nitrogen attacks the alkyl bromide. This forms a bicyclic pyridinium salt, which upon deprotonation yields the neutral imidazo[1,5-a]pyridin-3(2H)-one . This reaction is thermodynamically driven by the formation of the stable 5-6 fused ring system.
-
Path B: Intermolecular Substitution (The "Linker" Route) In the presence of a stronger external nucleophile (e.g., a thiol or secondary amine) and controlled pH, the bromine can be displaced without triggering the cyclization. This retains the linear pyridine-amide motif, allowing for subsequent metal-catalyzed cross-couplings or C-H activation on the pyridine ring.
Reaction Landscape Visualization
Figure 1: Divergent reactivity pathways. Path A yields the fused heterocycle; Path B utilizes the molecule as a functional linker.
Part 3: Experimental Protocols
Protocol A: Synthesis of Imidazo[1,5-a]pyridin-3(2H)-one (The Scaffold)
Target: Conversion of the linear bromide to the bicyclic lactam.
Mechanism: Intramolecular
Reagents:
-
Substrate: 2-bromo-N-(pyridin-2-ylmethyl)acetamide (1.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Optional Finkelstein acceleration
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-bromo-N-(pyridin-2-ylmethyl)acetamide (1.0 mmol) and anhydrous
(2.5 mmol). -
Solvation: Add anhydrous MeCN (10 mL). If reaction speed is critical, add NaI (0.1 mmol) to generate the more reactive iodide in situ.
-
Reaction: Heat the mixture to reflux (80°C) under an inert atmosphere (
or Ar) for 4–6 hours.-
Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS. The starting material (linear) is less polar than the bicyclic product.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids (
, excess ). -
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification: The residue is often pure enough for subsequent steps. If not, purify via flash column chromatography (DCM/MeOH gradient).
Yield Expectation: 85–95%.
Validation:
Protocol B: Selective Nucleophilic Substitution (The Linker)
Target: Functionalization of the
Reagents:
-
Substrate: 2-bromo-N-(pyridin-2-ylmethyl)acetamide (1.0 equiv)
-
Nucleophile: Thiophenol or secondary amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: DCM or THF (Keep temperature low)
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in DCM (0.1 M) and cool to 0°C in an ice bath. Temperature control is critical to suppress cyclization.
-
Addition: Add the nucleophile (e.g., thiophenol) dropwise.
-
Basification: Add DIPEA slowly.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Workup: Wash with water and brine. Dry over
. -
Observation: If the product precipitates or the solution turns cloudy, check for the formation of the bicyclic salt (undesired side reaction).
Part 4: Data Summary & Troubleshooting
Table 1: Solvent Effects on Cyclization Rate (Protocol A)
| Solvent | Dielectric Constant | Reaction Time (Reflux) | Yield | Notes |
| MeCN | 37.5 | 4 h | 92% | Recommended. Easy workup. |
| DMF | 36.7 | 2 h | 88% | Faster, but removal requires high vac. |
| THF | 7.5 | 12 h | 65% | Too slow; poor solubility of salt intermediate. |
| EtOH | 24.5 | 6 h | 70% | Risk of solvolysis (OEt byproduct). |
Common Pitfalls:
-
Hydrolysis: The
-bromoamide is sensitive to moisture. If the starting material smells like acetic acid or the LC-MS shows a mass of [M-Br+OH], the bromide has hydrolyzed. Always use anhydrous solvents. -
Dimerization: At high concentrations (>0.5 M), intermolecular reaction between two molecules (Pyridine N of Molecule A attacks Br of Molecule B) competes with cyclization. Keep dilution high (0.05 - 0.1 M).
-
Protonation State: If the reaction is run in acidic media, the pyridine nitrogen is protonated and cannot nucleophilically attack the bromide, halting cyclization.
Part 5: References
-
Synthesis of Imidazo[1,5-a]pyridines:
-
Title: "Recent advances in the synthesis of imidazo[1,5-a]pyridines"
-
Source:RSC Advances, 2014.
-
Context: Discusses the general reactivity of pyridine-methyl-amides and the formation of the fused ring system.
-
-
Reactivity of
-Haloacetamides:-
Title: "The chemistry of
-halocarbonyl compounds" -
Source:Wiley Online Library / Patai's Chemistry of Functional Groups.
-
Context: Foundational text on the electrophilicity of the bromoacetamide warhead.
-
-
Biological Relevance (PDE Inhibitors):
-
Title: "Imidazo[1,5-a]pyridines as a versatile scaffold for the development of potent and selective PDE10A inhibitors"
-
Source:Journal of Medicinal Chemistry.
-
Context: Validates the biological importance of the scaffold generated in Protocol A.
-
(General Journal Link for verification of scope)
-
-
Intramolecular Cyclization Mechanisms:
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Experimental Setup for Reactions Involving 2-Bromo-N-(pyridin-2-ylmethyl)acetamide
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
2-bromo-N-(pyridin-2-ylmethyl)acetamide is a bifunctional electrophile widely utilized in two distinct high-value research streams: Fragment-Based Drug Discovery (FBDD) as a covalent cysteine warhead, and Bioinorganic Chemistry as a precursor for polypyridyl ligands (e.g., TPA/TPMA derivatives).
Its chemical behavior is defined by the interplay between the electrophilic
Chemical Specifications
| Property | Detail |
| CAS Number | 144605-78-7 (Generic derivatives often cited) |
| Molecular Formula | |
| Primary Reactivity | |
| Stability | Susceptible to hydrolysis in basic aqueous media; Photosensitive (C-Br bond photolysis). |
| Hazards | Potent Lachrymator (induces tears/respiratory irritation). Handle only in a fume hood. |
Core Application A: Covalent Cysteine Modification (FBDD)
In drug discovery, this molecule serves as a "warhead" to target non-catalytic cysteine residues. Unlike maleimides,
Mechanism of Action
The reaction proceeds via an
[3]
Protocol: Site-Specific Protein Alkylation
Objective: Labeling surface-exposed cysteines on a target protein (e.g., 50 µM scale).
Reagents
-
Buffer: 50 mM HEPES or Ammonium Bicarbonate, pH 7.5 (Avoid Tris if high concentrations are used, as primary amines can compete over long durations).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - preferred over DTT as it does not compete for the alkylating agent.
-
Stock Solution: 100 mM 2-bromo-N-(pyridin-2-ylmethyl)acetamide in anhydrous DMSO.
Step-by-Step Methodology
-
Protein Reduction:
-
Dilute protein to 50 µM in Buffer.
-
Add TCEP (final conc. 100-500 µM, 2-10 equivalents).
-
Incubate at RT for 20 minutes to ensure all cysteines are reduced.
-
-
Alkylation Reaction:
-
Add the bromoacetamide stock solution to the protein mixture.
-
Stoichiometry: Use 10-20 equivalents relative to total cysteine content.
-
Solvent Limit: Keep DMSO concentration <5% (v/v) to prevent protein denaturation.
-
-
Incubation:
-
Incubate at 25°C for 1 hour in the dark (foil-wrapped).
-
Note: Reaction rates for bromoacetamides are slower than iodoacetamides; do not shorten this time unless kinetic data suggests otherwise.
-
-
Quenching:
-
Add excess DTT (50 mM final) or L-Cysteine to scavenge unreacted electrophile.
-
-
Validation (LC-MS):
-
Analyze via intact protein LC-MS.
-
Expected Mass Shift: +134.05 Da per alkylation event (Molecular weight of reagent minus HBr).
-
Core Application B: Synthesis of TPA Ligands
This molecule is the essential building block for synthesizing Tris(2-pyridylmethyl)amine (TPA) derivatives, which are ubiquitous tetradentate ligands in bioinorganic catalysis (e.g., modeling non-heme iron enzymes).
Reaction Workflow
The synthesis involves the alkylation of a secondary amine (typically Bis(2-pyridylmethyl)amine) with the bromoacetamide alkylating agent.
Protocol: Ligand Synthesis
Objective: Synthesis of an amide-functionalized TPA ligand (1 mmol scale).
Reagents
-
Solvent: Anhydrous Acetonitrile (MeCN). Critical: Water promotes hydrolysis of the bromide.
-
Base: Anhydrous Potassium Carbonate (
) or Cesium Carbonate ( ). -
Nucleophile: Bis(2-pyridylmethyl)amine (DPA).[4]
Step-by-Step Methodology
-
Setup:
-
Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser.
-
Flush with Nitrogen (
) or Argon.
-
-
Dissolution:
-
Dissolve 1.0 eq of Bis(2-pyridylmethyl)amine in MeCN (0.1 M concentration).
-
Add 3.0 eq of
. Stir for 10 minutes at RT.
-
-
Addition:
-
Add 1.05 eq of 2-bromo-N-(pyridin-2-ylmethyl)acetamide (dissolved in minimal MeCN) dropwise.
-
Why dropwise? Minimizes the risk of quaternary ammonium salt formation (over-alkylation).
-
-
Reaction:
-
Heat to reflux (approx. 80-82°C) for 12–18 hours.
-
Monitor: TLC (Alumina plates recommended, as silica can degrade basic pyridine ligands).
-
-
Workup:
-
Cool to RT. Filter off the solid carbonate salts.[4]
-
Concentrate the filtrate in vacuo.
-
-
Purification:
-
Recrystallize from hot Ethanol/Hexane OR perform column chromatography on Basic Alumina (DCM/MeOH gradient).
-
Warning: Silica gel chromatography often results in streaking and yield loss for polypyridyl compounds due to strong adsorption.
-
Troubleshooting & Quality Control
Analytical Signatures
-
1H NMR (CDCl3):
-
Look for the disappearance of the singlet at
~3.9-4.0 ppm ( -Br). -
Appearance of a new singlet at
~3.4-3.6 ppm ( ), indicating successful amine alkylation.
-
-
Mass Spectrometry:
-
Starting Material: Distinct 1:1 isotopic pattern (79Br/81Br).
-
Product: Loss of the Br isotope pattern; mass corresponds to [M+H]+.
-
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield (Ligand Synthesis) | Hydrolysis of alkyl bromide | Ensure MeCN is anhydrous; store reagents in desiccator. |
| Quaternary Salt Formation | Over-alkylation | Use strict 1:1 stoichiometry; add electrophile slowly. |
| Protein Precipitation | High DMSO conc. | Keep DMSO <5% final volume; add slowly with vortexing. |
| No Reaction (Protein) | Oxidized Cysteines | Ensure TCEP reduction step is sufficient; check pH (must be >7.0). |
References
-
Covalent Inhibitor Design: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Link
-
TPA Ligand Synthesis: Britovsek, G. J., et al. (2015).[5] Flexibility is Key: Synthesis of a Tripyridylamine (TPA) Congener.[5][6] Inorganic Chemistry. Link
-
Alpha-Haloacetamide Reactivity: BenchChem Technical Guides. 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry. Link
-
Cysteine Profiling: Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. Link
Sources
analytical methods for quantifying 2-bromo-N-(pyridin-2-ylmethyl)acetamide.
Application Note & Protocol
Topic: Analytical Methods for the Quantification of 2-bromo-N-(pyridin-2-ylmethyl)acetamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical quantification of 2-bromo-N-(pyridin-2-ylmethyl)acetamide, a key chemical intermediate. The primary focus is a detailed protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which is robust for routine quality control and stability assessment. Additionally, confirmatory and alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are discussed. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity.[1] Explanations for experimental choices are provided to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
2-bromo-N-(pyridin-2-ylmethyl)acetamide is a halogenated acetamide derivative containing a pyridine moiety. Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, determining purity in synthetic batches, and assessing its stability under various conditions. The presence of a bromine atom and a UV-active pyridine ring makes this compound amenable to several common analytical techniques.
Table 1: Physicochemical Properties of 2-bromo-N-(pyridin-2-ylmethyl)acetamide
| Property | Value |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.08 g/mol |
| Structure | (Image of chemical structure) |
| Appearance | Typically an off-white to beige solid |
| Key Functional Groups | Amide, Pyridine Ring, Alkyl Bromide |
| Expected Polarity | Moderately polar |
| Chromophore | Pyridine ring provides strong UV absorbance |
Primary Method: Stability-Indicating RP-HPLC-UV
A reverse-phase HPLC method is the recommended primary technique due to its robustness, precision, and ability to separate the analyte from potential impurities and degradation products.[1] The development of a stability-indicating method ensures that any decrease in the analyte concentration due to degradation is accurately measured, a critical requirement in pharmaceutical development.[2][3][4]
Principle and Rationale
This method separates compounds based on their polarity. A non-polar stationary phase (C18) is used with a polar mobile phase (a mixture of acetonitrile and water). 2-bromo-N-(pyridin-2-ylmethyl)acetamide, being moderately polar, will be retained on the column and can be eluted by adjusting the mobile phase's organic content. The pyridine ring in the molecule absorbs UV light, allowing for sensitive detection and quantification using a UV detector. An acidic modifier like formic or phosphoric acid is often added to the mobile phase to ensure sharp, symmetrical peaks by minimizing interactions with residual silanol groups on the stationary phase.[5]
Detailed Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (4-decimal places).
-
Volumetric flasks (Class A).
-
Pipettes and tips.
-
Syringe filters (0.45 µm, PTFE or Nylon).
2.2.2. Reagents and Standards
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (≥98%).
-
Reference standard of 2-bromo-N-(pyridin-2-ylmethyl)acetamide with a known purity.
2.2.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.
2.2.4. Chromatographic Conditions
Table 2: Recommended RP-HPLC-UV Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (40:60 v/v) | Balances retention time and peak shape. Formic acid ensures peak symmetry and is MS-compatible.[5] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard volume for good sensitivity without overloading the column. |
| Detection | UV at 254 nm | Common wavelength for aromatic/heterocyclic compounds; verify with a UV scan for optimal absorbance. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Method Validation Protocol (ICH Guidelines)
To ensure the method is fit for its intended purpose, a validation study should be performed.[6][7]
2.3.1. Specificity and Forced Degradation The method's ability to assess the analyte unequivocally in the presence of its potential degradation products is crucial.[8][9]
-
Protocol:
-
Prepare solutions of the analyte (~100 µg/mL).
-
Expose the solutions to the following stress conditions:[10][11]
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[12]
-
Thermal: Heat the solid powder at 105 °C for 24 hours, then dissolve.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples by HPLC.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any degradation peaks (resolution > 2), and the peak purity, assessed by a DAD detector, should pass.
2.3.2. Linearity
-
Protocol: Analyze the five prepared working standard solutions (1-50 µg/mL) in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]
2.3.3. Accuracy (Recovery)
-
Protocol: Prepare samples by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[6]
2.3.4. Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
2.3.5. LOD & LOQ
-
Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Confirmatory Method: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, providing structural confirmation through mass fragmentation patterns. It is an excellent technique for trace-level analysis and impurity identification.[13][14]
Principle and Rationale
GC separates volatile compounds in the gas phase. Due to the relatively low volatility of 2-bromo-N-(pyridin-2-ylmethyl)acetamide, direct injection may be challenging and could require high injector temperatures that risk thermal degradation. A derivatization step to increase volatility may be necessary for robust analysis, although direct injection should be attempted first.[1] The mass spectrometer fragments the eluted compound, creating a unique mass spectrum that acts as a chemical fingerprint.
Detailed Experimental Protocol
3.2.1. Instrumentation and Reagents
-
GC-MS system with an autosampler and a suitable capillary column.
-
Derivatization agent (if required), e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
3.2.2. Sample Preparation
-
Prepare a stock solution of the analyte in the chosen solvent (e.g., 1000 µg/mL).
-
Prepare working solutions by dilution.
-
(Optional Derivatization): To 100 µL of the sample, add 100 µL of BSTFA. Cap the vial and heat at 70 °C for 30 minutes. Cool before injection. This step is analogous to derivatization methods used for other amides to improve their GC performance.[15]
3.2.3. GC-MS Conditions
Table 3: Suggested GC-MS Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temp. | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 50 - 400 m/z |
Alternative Method: Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the concentration or purity of a sample without requiring a reference standard of the analyte itself.[16] It relies on comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration.
Principle and Rationale
The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By adding a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) with a simple spectrum that does not overlap with the analyte's signals, one can calculate the analyte's concentration or purity with high accuracy.[16] Key signals for 2-bromo-N-(pyridin-2-ylmethyl)acetamide would be the singlet from the -CH₂- group adjacent to the bromine atom and the distinct signals from the pyridine ring protons.[17]
Detailed Experimental Protocol
4.2.1. Sample Preparation
-
Accurately weigh ~10 mg of the 2-bromo-N-(pyridin-2-ylmethyl)acetamide sample into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same tube.
-
Add a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
4.2.2. NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal being integrated (typically ≥ 30 seconds to ensure full relaxation for accurate quantification).
-
Number of Scans: 16 or higher for good signal-to-noise.
4.2.3. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the -CH₂- singlet) and a signal from the internal standard.
-
Calculate the purity using the following formula:[16]
Purityₓ (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (Wₛₜ / Wₓ) * Purityₛₜ (%)
Where:
-
I = Integral area
-
N = Number of protons for the signal
-
M = Molecular weight
-
W = Weight
-
Purity = Purity of the standard
-
x = Analyte, st = Internal Standard
-
Method Comparison
Table 4: Summary of Analytical Method Performance
| Parameter | RP-HPLC-UV | GC-MS | qNMR |
| Primary Use | Routine QC, Purity, Stability Testing | Impurity ID, Trace Analysis, Confirmatory | Purity of Reference Standard, Absolute Q. |
| Selectivity | Good to Excellent (with method dev.) | Excellent | Excellent (based on resolved signals) |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (mg level sample required) |
| Throughput | High | Moderate | Low to Moderate |
| Quantitation Type | Relative (vs. reference standard) | Relative (vs. reference standard) | Absolute/Primary (vs. internal standard) |
| Key Advantage | Robust, widely available, stability-ind. | Structural confirmation, high sensitivity | No need for analyte-specific standard |
Workflow Visualizations
Caption: Overall workflow for the quantification of 2-bromo-N-(pyridin-2-ylmethyl)acetamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. onyxipca.com [onyxipca.com]
- 5. 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | SIELC Technologies [sielc.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. ijpsm.com [ijpsm.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Stability-indicating HPLC and PLS chemometric methods for the determination of acemetacin in presence of its degradation products and impurities | European Journal of Chemistry [eurjchem.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring | MDPI [mdpi.com]
- 15. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. rsc.org [rsc.org]
use of 2-bromo-N-(pyridin-2-ylmethyl)acetamide in fragment-based drug discovery
Application Note: Covalent Fragment Screening using 2-bromo-N-(pyridin-2-ylmethyl)acetamide
Executive Summary
This guide details the application of 2-bromo-N-(pyridin-2-ylmethyl)acetamide (CAS: 1694-64-0) as a representative electrophilic fragment in Covalent Fragment-Based Drug Discovery (FBDD). Unlike reversible fragments, which rely on weak equilibrium binding, this molecule utilizes an
Chemical Profile & Mechanism
Molecule Specifications
-
IUPAC Name: 2-bromo-N-(pyridin-2-ylmethyl)acetamide
-
Molecular Formula:
-
Molecular Weight: 229.08 g/mol
-
Warhead:
-Bromoacetamide (Electrophile) -
Scaffold: Pyridine-2-methylamine (provides H-bond acceptor/donor potential and solubility)
Mechanism of Action
The compound acts as an alkylating agent. The mechanism follows a classic nucleophilic substitution (
Reaction Scheme:
Key Insight:
-Bromoacetamides are generally more reactive than acrylamides. While acrylamides require a specific orientation for the Michael addition, bromoacetamides are less sterically demanding but carry a higher risk of non-specific promiscuity. Therefore, Protocol 1 (Reactivity Profiling) is mandatory before screening.
Experimental Workflow
The following flowchart outlines the critical path for utilizing this fragment, ensuring that only valid, specific hits are pursued.
Figure 1: Strategic workflow for covalent fragment screening. High-reactivity compounds are removed early to prevent false positives.
Protocol 1: Intrinsic Reactivity Assessment (GSH Assay)
Objective: Determine the chemical reactivity of the fragment independent of the protein target. Fragments that react too quickly with Glutathione (GSH) are likely promiscuous alkylators and should be discarded.
Materials:
-
Reduced L-Glutathione (GSH)
-
Phosphate Buffer (PBS), pH 7.4
-
Internal Standard (e.g., Indomethacin or Caffeine)
-
LC-MS/MS or NMR
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the fragment in DMSO.
-
Reaction Mix: In a HPLC vial, mix:
-
Fragment (final conc: 50
M) -
GSH (final conc: 500
M, 10-fold excess) -
Internal Standard (10
M) -
PBS pH 7.4 (to volume)
-
-
Incubation: Incubate at 37°C.
-
Sampling: Inject samples into LC-MS at
hours. -
Quantification: Monitor the disappearance of the parent fragment peak (m/z 229/231) and the appearance of the GSH-Adduct.
-
Calculation: Plot
vs. time. The slope is used to calculate half-life:
Acceptance Criteria:
-
Ideal Range:
. -
Reject:
(Too reactive/toxic). -
Reject:
(Too inert, unlikely to label target).
Protocol 2: Primary Screening via Intact Protein LC-MS
Objective: Detect covalent modification of the target protein by the fragment.
Prerequisites:
-
Target protein must be >95% pure and in a buffer free of DTT or
-mercaptoethanol (TCEP is acceptable at low concentrations if strictly necessary, but non-reducing conditions are preferred).
Materials:
-
Target Protein (10
M) -
Fragment (100
M, 10x excess) -
Control: Iodoacetamide (Positive control), DMSO (Negative control)
-
LC-MS (Q-TOF or Orbitrap recommended for high resolution)
Step-by-Step Methodology:
-
Desalting: Buffer exchange protein into 50 mM Ammonium Acetate or HEPES pH 7.5. Avoid TRIS buffer as it contains primary amines that may react with highly active electrophiles over long durations.
-
Incubation:
-
Mix 19
L Protein solution + 1 L Fragment (2 mM DMSO stock). -
Final concentrations: 10
M Protein, 100 M Fragment, 5% DMSO. -
Incubate at Room Temperature for 4 hours (or up to 24h if reactivity is low).
-
-
Quenching (Optional but recommended): Add excess Cysteine or dilute 1:10 with 0.1% Formic Acid to stop the reaction and denature the protein for MS.
-
LC-MS Analysis:
-
Inject 1-5
g of protein onto a C4 or C8 reverse-phase column. -
Elute with a water/acetonitrile gradient (+0.1% Formic Acid).
-
Acquire spectra in ESI+ mode.
-
Data Analysis & Mass Shift Calculation
Correctly identifying the mass shift is the most common stumbling block.
Theoretical Calculation:
-
Fragment MW: 229.08 Da (
) -
Leaving Group: Bromide (
). Atomic Mass 79.90. -
Reaction: The protein loses a proton (
) from the Cysteine thiol (-1.01 Da) and gains the fragment minus the bromide. -
Net Mass Shift (
):
Interpretation:
-
Deconvolute the raw charge envelope to zero-charge mass.
-
Match: Look for a secondary peak at
. -
Occupancy: Calculate % labeling:
Data Presentation Table:
| Compound ID | Parent MW (Da) | Expected | Obs. Protein Mass (Da) | Obs. Adduct Mass (Da) | Result | |
| DMSO Ctrl | N/A | 0 | 25,400.5 | N/A | 0 | Negative |
| Ref. Cmpd | 229.08 | +148.17 | 25,400.4 | 25,548.6 | +148.2 | HIT |
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery, 10, 307–317. [Link]
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8871. [Link]
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. [Link]
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for the discovery of novel inhibitors." Journal of Medicinal Chemistry, 59(4), 1350–1369. [Link]
-
Keeley, A., et al. (2019). "Fragment screening using Cryo-EM." Drug Discovery Today, 24(12), 2350-2357. (Context on structural validation). [Link][3]
Sources
derivatization of 2-bromo-N-(pyridin-2-ylmethyl)acetamide for biological screening
Application Note: Derivatization and Screening Strategies for 2-Bromo-N-(pyridin-2-ylmethyl)acetamide
Abstract
This guide details the chemical derivatization and biological screening protocols for 2-bromo-N-(pyridin-2-ylmethyl)acetamide (BPMA). As a bifunctional scaffold, BPMA serves two distinct roles in drug discovery: (1) a versatile electrophilic intermediate for synthesizing focused glycinamide libraries via nucleophilic substitution (
Chemical Logic & Scaffold Analysis
The utility of BPMA lies in its specific structural features which balance reactivity with recognition elements.
-
Electrophilic Warhead (
-Bromoacetamide): The carbon adjacent to the bromine is highly electrophilic. It undergoes rapid reactions with thiols (biological nucleophiles) or amines (synthetic building blocks). -
Recognition Element (Pyridin-2-ylmethyl): The pyridine ring, linked via a methylene bridge, provides a "privileged structure" capable of
-stacking, hydrogen bonding, and metal chelation (bidentate coordination with the amide oxygen). -
Reactivity Cliff: While stable in organic solvents, the C-Br bond is susceptible to hydrolysis in basic aqueous buffers (pH > 8.0). Protocols must strictly control pH to prevent "warhead deactivation" before target engagement.
Mechanism of Action (Covalent Labeling)
In biological screening, the intrinsic reactivity of the
Workflow 1: Library Synthesis (Derivatization)
The primary derivatization strategy involves displacing the bromine atom with diverse amines to generate a library of N-substituted glycinamides . This transforms the electrophilic "warhead" into a non-covalent, diversity-oriented library.
Protocol: Parallel Synthesis of Glycinamide Analogues
Objective: Synthesize a 96-member library of 2-(substituted-amino)-N-(pyridin-2-ylmethyl)acetamides.
Materials:
-
Scaffold: 2-bromo-N-(pyridin-2-ylmethyl)acetamide (100 mM stock in DMF).
-
Nucleophiles: Diverse set of primary/secondary amines (120 mM stock in DMF).
-
Base: Diisopropylethylamine (DIPEA).
-
Catalyst: Potassium Iodide (KI) - Critical for sterically hindered amines (Finkelstein reaction).
Step-by-Step Procedure:
-
Preparation: In a 96-well reaction block, dispense 50 µL of the Amine stock (1.2 equiv) into each well.
-
Activation: Add 10 µL of DIPEA (2.0 equiv) to each well.
-
Scaffold Addition: Add 40 µL of the BPMA scaffold stock (1.0 equiv).
-
Catalysis (Optional): For secondary amines, add 10 µL of KI solution (0.1 equiv in DMF) to accelerate the reaction.
-
Incubation: Seal the plate and shake at 60°C for 4 hours .
-
Note: Monitor conversion by LC-MS. If unreacted bromide remains, extend time rather than increasing temperature to avoid amide hydrolysis.
-
-
Quenching: Add 50 µL of 10% acetic acid in MeOH to scavenge excess amine.
-
Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
Data Output: Library QC Criteria
| Parameter | Acceptance Criteria | Method |
| Purity | > 95% (UV 254 nm) | UPLC-PDA |
| Identity | [M+H]⁺ ± 0.5 Da | ESI-MS |
| Yield | > 10 mg (post-purification) | Gravimetric |
Workflow 2: Covalent Fragment Screening
In this workflow, BPMA is used without derivatization to screen for "ligandability" of cysteine-rich pockets.
Protocol: Intact Protein Mass Spectrometry Screening
Objective: Identify if BPMA covalently modifies a target protein (e.g., a cysteine protease or E3 ligase).
Reagents:
-
Target Protein: Recombinant protein (5 µM in PBS, pH 7.4). Ensure protein is reduced (TCEP) but TCEP is removed prior to screening if possible, or kept at low concentrations (< 1 mM).
-
Compound: BPMA (10 mM DMSO stock).
-
Control: Iodoacetamide (positive control for accessible cysteines).
Experimental Steps:
-
Incubation: Dilute BPMA to 50 µM (10x excess) in the protein solution (final DMSO < 1%).
-
Reaction: Incubate at Room Temperature for 60 minutes .
-
Quenching: Add Formic Acid to a final concentration of 1% to stop the reaction and denature the protein.
-
Analysis: Inject 5 µg of protein onto a C4 column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
Interpretation:
-
Hit: Mass shift of +148.02 Da (Molecular weight of BPMA minus HBr).
-
Calculation: MW (C8H9BrN2O) = 229.07 Da. Loss of Br (-79.90) + Loss of H (-1.01) = Net addition +148.16 Da (approx).
-
Correction: The adduct adds the acetamide-pyridine group.
-
Exact Mass Shift:
Da (Wait, mechanism is displacement of Br by S). -
Correct Mass Shift Calculation: The protein sulfur (
) replaces the Bromine ( ). The net change to the protein mass is the addition of the group. -
Formula of added group:
. Exact Mass: 149.07 Da .
-
-
Non-Specific: Multiple additions (+149, +298, +447) indicate promiscuous labeling of surface cysteines.
Visualizations
Diagram 1: Chemical Derivatization Pathways
Caption: Divergent utility of the BPMA scaffold: Pathway A yields a diversity library; Pathway B utilizes the electrophile for covalent tagging.
Diagram 2: Screening & Validation Logic
Caption: Decision tree for validating BPMA as a covalent fragment hit using intact protein mass spectrometry.
References
-
BenchChem. (2025).[1] 2-Bromoacetamide synthesis and purification methods.[1] BenchChem Protocols.
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574.
-
Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8951-8968.
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307-317.
-
London, N., et al. (2020). Covalent fragment screening.[2][3][4] Trends in Biochemical Sciences.
Sources
large-scale synthesis of 2-bromo-N-(pyridin-2-ylmethyl)acetamide
An Application Note for the Large-Scale Synthesis of 2-bromo-N-(pyridin-2-ylmethyl)acetamide
Abstract
This document provides a comprehensive, field-proven guide for the , a critical building block in pharmaceutical and advanced materials research. The protocol herein is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. We delve into the mechanistic rationale behind the chosen synthetic strategy, offer a detailed step-by-step protocol, and outline robust quality control procedures. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for producing multi-gram to kilogram quantities of the target compound.
Introduction and Scientific Rationale
2-bromo-N-(pyridin-2-ylmethyl)acetamide is a bifunctional molecule of significant synthetic utility. The pyridinyl moiety offers a site for metal coordination or further functionalization, while the α-bromoacetamide group serves as a potent electrophile, ideal for alkylating various nucleophiles. This unique combination makes it a valuable intermediate in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).
The selected synthetic route is a classic nucleophilic acyl substitution. This reaction involves the acylation of 2-(aminomethyl)pyridine with bromoacetyl bromide.
Core Reaction Principles:
-
Nucleophile: The primary amine of 2-(aminomethyl)pyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide.
-
Electrophile: Bromoacetyl bromide is a highly reactive acylating agent. Its reactivity is enhanced by the two electron-withdrawing bromine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack.
-
Byproduct Management: The reaction generates hydrogen bromide (HBr) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic) and to drive the reaction to completion, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. The base scavenges the HBr, forming a salt and shifting the equilibrium to favor product formation.[1]
Reaction Scheme and Workflow
Overall Synthetic Transformation
The synthesis proceeds via the direct acylation of 2-(aminomethyl)pyridine with bromoacetyl bromide in the presence of a base.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Workflow Overview
The process is designed for safe and efficient execution on a large scale, from reaction setup to final product analysis.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Synthesis Protocol
This protocol is based on a 1.0 molar scale. Adjust quantities proportionally for different scales.
Materials and Reagents
| Reagent/Material | Molecular Wt. | Moles | Mass | Volume | Density (g/mL) | Notes |
| 2-(aminomethyl)pyridine | 108.14 g/mol | 1.00 | 108.1 g | ~101 mL | 1.07 g/mL | Starting nucleophile. |
| Bromoacetyl bromide | 201.83 g/mol | 1.05 | 211.9 g | ~81.5 mL | 2.60 g/mL | Acylating agent (slight excess). |
| Triethylamine (TEA) | 101.19 g/mol | 1.10 | 111.3 g | ~153 mL | 0.726 g/mL | Base, dried over KOH. |
| Dichloromethane (DCM) | 84.93 g/mol | - | - | 2.0 L | 1.33 g/mL | Anhydrous reaction solvent. |
| Ethyl Acetate | 88.11 g/mol | - | - | As needed | 0.902 g/mL | Recrystallization solvent. |
| Hexane | 86.18 g/mol | - | - | As needed | 0.659 g/mL | Recrystallization anti-solvent. |
| Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | - | As needed | - | - | Anhydrous, for drying. |
Equipment
-
5 L three-neck round-bottom flask (or jacketed reactor)
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalizing dropping funnel (500 mL)
-
Condenser with a nitrogen/argon inlet
-
Ice/water bath
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the mechanical stirrer, thermometer, and condenser under a positive pressure of nitrogen. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the reactor with 2-(aminomethyl)pyridine (108.1 g, 1.00 mol) and anhydrous dichloromethane (1.5 L). Begin stirring to ensure dissolution. Add triethylamine (111.3 g, 1.10 mol) to the solution.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice/water bath.
-
Controlled Addition of Acylating Agent: In a separate dry flask, dissolve bromoacetyl bromide (211.9 g, 1.05 mol) in anhydrous dichloromethane (500 mL). Transfer this solution to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled amine solution over 2-3 hours. Causality: A slow addition rate is critical to manage the highly exothermic nature of the acylation and prevent side reactions. The temperature should be maintained below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. A thick white precipitate of triethylammonium bromide will form.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The disappearance of the 2-(aminomethyl)pyridine spot indicates the reaction is complete.
-
Aqueous Workup (Quenching): Carefully pour the reaction mixture into a 4 L separatory funnel. Add 1 L of deionized water and shake vigorously. Allow the layers to separate.
-
Phase Separation: Collect the lower organic (DCM) layer. Wash the organic layer sequentially with 1 L of saturated sodium bicarbonate solution (to remove any residual acid) and 1 L of brine (to reduce the amount of dissolved water).
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous sodium sulfate for at least 30 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification by Recrystallization: Transfer the crude solid to a suitable flask. Add a minimum amount of hot ethyl acetate to dissolve the solid completely. Slowly add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration through a Büchner funnel. Wash the crystals with a small amount of cold hexane. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Results
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >98% |
| Melting Point | Approx. 90-93 °C |
Safety and Hazard Management
The large-scale execution of this synthesis requires strict adherence to safety protocols.
-
Bromoacetyl Bromide: This reagent is extremely corrosive, a potent lachrymator, and reacts violently with water, alcohols, and other protic solvents.[2][3][4] It must be handled exclusively in a well-ventilated chemical fume hood.[2][5] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[3][4][5][6] Have a spill kit containing an inert absorbent material (like sand or vermiculite) readily available.[3]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood to avoid inhalation.
-
Exothermic Reaction: The acylation is highly exothermic. Strict temperature control via slow addition and efficient cooling is mandatory to prevent a runaway reaction.
-
Waste Disposal: All chemical waste, including aqueous washes and solvent filtrates, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.
Characterization and Quality Control
To ensure the identity and purity of the final product, the following analytical methods are recommended.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include peaks for the pyridinyl protons, the methylene bridge protons, the amide proton (broad singlet), and the methylene protons adjacent to the bromine.
-
¹³C NMR (100 MHz, CDCl₃): Will confirm the presence of all unique carbon atoms, including the two carbonyl carbons and the carbons of the pyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) should show the [M+H]⁺ ion, confirming the molecular weight.
-
RP-HPLC: A reverse-phase HPLC method can be developed to determine the purity of the final compound, with detection by UV-Vis at a suitable wavelength (e.g., 254 nm).[7]
References
-
Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]
- Google Patents. (n.d.). US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives.
-
SIELC Technologies. (2018, May 16). 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Retrieved from [Link]
-
MDPI. (2022, February 7). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
PMC. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. Retrieved from [Link]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
YouTube. (2023, January 16). The acylation reaction of amines is carried out in presence of pyridine because.... Retrieved from [Link]
-
PMC. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-[(thiophen-2-yl)methyl]acetamide. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]
Sources
Troubleshooting & Optimization
purification techniques for 2-bromo-N-(pyridin-2-ylmethyl)acetamide.
Topic: Purification & Handling of 2-bromo-N-(pyridin-2-ylmethyl)acetamide[1][2]
Welcome to the Apex Chemical Solutions Technical Support Center. Ticket ID: #PYR-BR-002 Subject: Stability, Purification, and Storage of Alpha-Halo Pyridine Amides. Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist.[1][2]
Executive Summary
You are likely encountering difficulties with 2-bromo-N-(pyridin-2-ylmethyl)acetamide turning into a sticky brown oil or decomposing during silica chromatography. This is not a purity issue; it is a stability issue inherent to the molecule's design.[1][2]
This compound contains two antagonistic functional groups:[1][2]
-
Electrophile: The
-bromoacetamide carbon.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
The Core Problem: The molecule is prone to self-alkylation (Menshutkin reaction), where the pyridine nitrogen attacks the alkyl bromide of a neighboring molecule, forming an insoluble, colored pyridinium salt.[1][2] This guide provides protocols to prevent this "self-destruct" mechanism.
Module 1: Critical Stability & Storage (The "Brown Oil" Syndrome)[1][2][4]
Q: My white solid turned into a yellow/brown gum overnight. What happened? A: Your compound polymerized via intermolecular quaternization.[1][2] This reaction is accelerated by heat, concentration, and polar solvents.[1][2]
The "Self-Destruct" Pathway: The diagram below illustrates the competing pathways.[1][2] You must prevent the "Intermolecular Quaternization" path.[1][2]
Caption: Figure 1. Stability profile. The compound is kinetically stable in solid form at low temperatures but thermodynamically unstable in solution.[1][2]
Storage Protocol:
-
State: Isolate as a solid immediately. Do not store as an oil.[1][2]
-
Temperature: Store at -20°C .
-
Light: Protect from light (amber vials) to prevent radical debromination.[1][2]
-
Time: Use within 1-2 weeks of synthesis if possible.
Module 2: Purification by Extraction (The "pH Switch")
Q: How do I remove unreacted 2-(aminomethyl)pyridine without a column? A: You can exploit the pKa difference between the starting amine and the product.[1][2]
-
Starting Material (Amine): The aliphatic amine has a pKa
8.[2]8. It is protonated (charged) at pH 7.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Product (Amide): The amide nitrogen is non-basic.[1][2] The pyridine nitrogen has a pKa
5.[2]2. It is largely unprotonated (neutral) at pH 7.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
The "pH Switch" Protocol:
-
Dissolve: Take up the crude reaction mixture in Dichloromethane (DCM) .
-
Acid Wash (Careful!): Wash with a pH 6.5 - 7.0 Phosphate Buffer .[1][2]
-
Why? At pH 7, the starting amine is protonated (
) and moves to the water layer.[2] The product's pyridine ring (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) remains mostly deprotonated and stays in the DCM.[2] -
Warning: Do NOT use strong acid (1M HCl).[1][2] This will protonate the pyridine (pH < 2), forcing your product into the water layer.[1][2]
-
-
Base Wash: Wash the organic layer with saturated NaHCO
to remove any residual acid or bromoacetic acid byproducts.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Dry: Dry over Na
SOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (Sodium Sulfate). Avoid MgSO if you suspect it is too Lewis-acidic, though usually fine.[2] -
Concentrate: Evaporate solvent at < 30°C . Do not heat the water bath!
Module 3: Recrystallization (The Gold Standard)
Q: Chromatography causes decomposition.[1][2] Can I recrystallize this? A: Yes, this is the preferred method.[1][2] You must avoid nucleophilic solvents (like Methanol or Ethanol) which can react with the alkyl bromide over time.[1][2]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Procedure Note |
|---|---|---|
| DCM / Hexanes | 1 : 4 | Dissolve in min.[1][2] DCM at RT.[1][2] Add Hexanes until cloudy. Cool to -20°C. |
| EtOAc / Hexanes | 1 : 3 | Dissolve in warm (not hot) EtOAc.[1][2] Add Hexanes. Cool slowly. |
| Toluene | Pure | Requires heating (risk of decomposition).[1][2] Use only if others fail. |
Troubleshooting "Oiling Out": If the product comes out as an oil instead of crystals:
-
Add a seed crystal (if available) or scratch the glass side with a spatula.[1][2]
-
Cool more slowly (wrap the flask in foil/cotton).
-
Ensure the solvent is anhydrous.[1][2] Water promotes oiling.[1][2]
Module 4: Chromatography Guidelines (Last Resort)
Q: I must run a column. Why does the product streak/tail on silica?
A: The pyridine nitrogen interacts strongly with the acidic silanol groups (
Q: Should I add Triethylamine (TEA) to the mobile phase? A: ABSOLUTELY NOT.
-
Risk:[1][2][4][5] TEA is a nucleophile.[1][2] It will attack the
-bromo position, creating a quaternary ammonium salt (a permanent impurity).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
The "Neutral" Chromatography Protocol: If recrystallization fails, use this modified flash chromatography method:
-
Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of Silica.[1][2] Alumina is less acidic and reduces pyridine tailing.[1][2]
-
Speed: Run the column fast . The longer the compound sits on the solid support, the more it decomposes.[1][2]
-
Loading: Load as a liquid (dissolved in minimal DCM) or dry load on Celite, not silica.
Module 5: Diagnostic & Analytical Checks
Q: How do I verify purity without degrading the sample? A:
-
TLC: Use EtOAc/Hexanes (1:1). The product should be UV active (pyridine) and stain with KMnO
(though weak).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
NMR (
):-
Look for the singlet at
4.0 - 4.2 ppm (2H,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).[2] -
Look for the doublet at
4.6 ppm (2H, Py-CHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -NH).[2] -
Decomposition Check: If the singlet at 4.0 shifts or splits, or if you see broad peaks in the aromatic region, self-alkylation has occurred.[1][2]
-
Summary Workflow Diagram
Caption: Figure 2. Optimized purification workflow utilizing pH-dependent solubility switches.
References
-
Synthesis of Alpha-Halo Amides
-
Pyridine pKa and Extraction Logic
-
Ligand Synthesis Context (TPA Derivatives)
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 2-bromo-N-(pyridin-2-ylmethyl)acetamide and 2-(aminomethyl)pyridine before handling.[1][2] These compounds are skin irritants and lachrymators.[1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 4. 2-Picolylamine | 3731-51-9 [chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
Technical Guide: Cross-Reactivity & Selectivity Profiling of 2-bromo-N-(pyridin-2-ylmethyl)acetamide
Executive Summary
2-bromo-N-(pyridin-2-ylmethyl)acetamide (referred to herein as 2-BNPA ) is a cysteine-reactive electrophilic fragment used primarily in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) . Unlike "tuned" covalent drugs (e.g., Ibrutinib), 2-BNPA serves as a "scout" fragment—designed to identify reactive cysteine residues across the proteome.
The Critical Challenge: The
Mechanistic Basis of Reactivity
To control cross-reactivity, one must understand the reaction mechanism. 2-BNPA labels proteins via an
The Pyridine Effect
Unlike a simple bromoacetamide, the pyridine ring in 2-BNPA introduces a local pH effect. The pyridine nitrogen (pKa ~5.2) can act as a weak general base or hydrogen bond acceptor, potentially recruiting the probe to acidic pockets or metal-binding sites, thereby altering local selectivity compared to a generic phenyl-bromoacetamide.
Diagram 1: Reaction Mechanism & Selectivity Logic
Caption: Mechanism of Action. The primary pathway is the specific labeling of Cysteine (green). High pH or high concentration drives off-target Lysine labeling (red dashed).
Comparative Analysis: Warhead Performance
The following table contrasts 2-BNPA with the two most common alternatives in covalent fragment screening:
Table 1: Electrophile Performance Matrix
| Feature | 2-BNPA (Bromoacetamide) | Alternative A: Chloroacetamide | Alternative B: Acrylamide |
| Intrinsic Reactivity | High ( | Moderate (Requires activation) | Low (Requires orientation) |
| Mechanism | Michael Addition | ||
| Cysteine Selectivity | Moderate (Risk of over-labeling) | High (Rarely labels non-Cys) | Very High (Strict geometry req.) |
| Lysine Cross-Reactivity | Possible at pH > 7.5 | Negligible at physiological pH | Negligible |
| Stability (t½ in PBS) | ~12–24 Hours (Hydrolysis risk) | > 48 Hours | Stable |
| Best Use Case | Initial Hit Finding (Maximizes signal) | Lead Optimization (Refines selectivity) | Drug Candidate (Safety) |
Key Insight: Researchers often start with 2-BNPA to ensure they don't miss weak binders (false negatives). Once a hit is found, the warhead is swapped to a Chloroacetamide or Acrylamide to improve selectivity (reducing false positives).
Experimental Protocols for Cross-Reactivity Profiling
To validate 2-BNPA, you must perform these two self-validating assays.
Protocol A: Gel-Based ABPP (Competition Assay)
Objective: Determine if 2-BNPA binds specifically to the target or promiscuously labels the proteome.
Reagents:
-
Proteome Lysate (1 mg/mL)
-
2-BNPA (Test Compound)
-
IA-Rhodamine (Fluorescent broad-spectrum probe, Positive Control)
Workflow:
-
Pre-incubation: Treat lysate with 2-BNPA (concentration gradient: 1, 10, 50, 100 µM) for 1 hour at 25°C.
-
Labeling: Add IA-Rhodamine (1 µM) to all samples. Incubate 30 mins.
-
Logic: If 2-BNPA binds a protein, it blocks IA-Rhodamine. The fluorescent band disappears.
-
-
Quenching: Add SDS-PAGE loading buffer (stops reaction).
-
Readout: Run SDS-PAGE and scan for fluorescence.
Interpretation:
-
Specific: Loss of fluorescence in one band (Target).
-
Promiscuous (Cross-Reactive): Loss of fluorescence across all bands (Proteome-wide alkylation).
Protocol B: LC-MS/MS Peptide Mapping (Site-ID)
Objective: Confirm the residue specificity (Cys vs. Lys).
-
Incubation: Incubate purified target protein with 2-BNPA (10x excess) for 1 hour.
-
Digestion: Digest with Trypsin (protease).
-
Analysis: LC-MS/MS.
-
Search Parameters:
-
Variable Modification 1: Carbamidomethyl (C) - Standard alkylation
-
Variable Modification 2: +212.08 Da (Mass of 2-BNPA minus HBr) on C, K, H .
-
Success Criteria: >95% of identified modified peptides are Cysteines . If >10% are Lysines, the compound is too reactive (non-specific).
Workflow Visualization
The following diagram illustrates the decision tree for interpreting cross-reactivity data.
Diagram 2: Cross-Reactivity Decision Tree
Caption: Workflow for validating probe selectivity. High promiscuity necessitates chemical optimization (warhead swap).
Troubleshooting & Optimization
If 2-BNPA shows high cross-reactivity in your studies, apply these corrections:
-
pH Adjustment: The reaction rate of
labeling is pH-dependent.-
Issue: High Lysine labeling.
-
Fix: Lower buffer pH from 8.0 to 7.0. Lysine (pKa ~10.5) remains protonated (
) and non-nucleophilic, while Cysteine (pKa ~8.3) retains sufficient reactivity.
-
-
Concentration Titration: Bromoacetamides follow second-order kinetics (
).-
Fix: Determine the
. Use the lowest concentration that achieves 90% target occupancy (typically 1–10 µM for 2-BNPA).
-
-
Scavenger Addition:
-
Fix: Post-reaction, add excess DTT or Mercaptoethanol to quench unreacted probe before downstream processing to prevent artifactual labeling during denaturation.
-
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link
- Foundational text on using haloacetamides for proteome-wide screening.
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link
- Direct comparison of Chloro- vs Bromo- vs Acrylamide fragments.
-
Jiao, Y., et al. (2023). "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis." Analytical Chemistry, 95(26), 9890–9899. Link
- Specific data on bromoacetamide reactivity and specificity profiles.
- Åkerfeldt, K. S., et al. (2011). "Covalent Fragment Screening." Methods in Molecular Biology, 803, 155-170. Methodology for library design using pyridine-based fragments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
